An In-depth Technical Guide on 4-(6-Aminopyridin-3-yl)benzoic acid (CAS: 222986-51-8)
An In-depth Technical Guide on 4-(6-Aminopyridin-3-yl)benzoic acid (CAS: 222986-51-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and data from structurally related analogs. The guide covers physicochemical properties, potential synthetic strategies, and speculative biological activities, offering a foundation for future research and development. All quantitative data is presented in structured tables, and hypothetical experimental workflows are visualized using Graphviz diagrams to aid in experimental design.
Physicochemical Properties
The fundamental physicochemical properties of 4-(6-Aminopyridin-3-yl)benzoic acid are summarized below. It is important to note that much of this data is computationally predicted and awaits experimental verification.
| Property | Value | Source |
| CAS Number | 222986-51-8 | [ChemScene] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [ChemScene] |
| Molecular Weight | 214.22 g/mol | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [ChemScene] |
| Predicted LogP | 2.029 | [ChemScene] |
| Hydrogen Bond Donors | 2 | [ChemScene] |
| Hydrogen Bond Acceptors | 3 | [ChemScene] |
| Rotatable Bonds | 2 | [ChemScene] |
Spectroscopic Data (Predicted)
While experimental spectra for 4-(6-Aminopyridin-3-yl)benzoic acid are not publicly available, the expected spectral characteristics can be inferred from its structural motifs.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
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O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]
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N-H stretch (Amine): Two sharp bands around 3300-3500 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong absorption between 1680-1710 cm⁻¹.[4]
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C=C and C=N stretches (Aromatic/Pyridyl Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ range.[4]
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C-N stretch (Amine): An absorption around 1250-1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would likely exhibit signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns would be indicative of the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amine protons would also present as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (δ ~165-175 ppm) and the aromatic/pyridyl carbons (δ ~110-160 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 214.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid was not identified. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Proposed Synthesis Workflow
A potential synthetic pathway could involve the Suzuki coupling of 4-boronobenzoic acid with a suitable 3-halo-6-aminopyridine derivative.
Caption: Proposed Suzuki coupling synthesis workflow.
Hypothetical Experimental Protocol: Suzuki Coupling
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Reaction Setup: To a round-bottom flask, add 3-bromo-6-aminopyridine (1.0 eq), 4-boronobenzoic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.
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Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological data for 4-(6-Aminopyridin-3-yl)benzoic acid has been reported, its structural components—an aminopyridine and a benzoic acid moiety—are present in numerous biologically active molecules. This suggests potential avenues for investigation.
Inferred Biological Profile
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Anticancer Potential: Benzoic acid derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[5][6][7][8] The aminopyridine scaffold is also a key component of several kinase inhibitors used in oncology.
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Enzyme Inhibition: The structure suggests potential for enzyme inhibition. For example, derivatives of benzoic acid and aminopyridines have been explored as inhibitors of enzymes like monoamine oxidase and cholinesterases.[9][10][11][12]
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Kinase Inhibition: The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. It is plausible that 4-(6-Aminopyridin-3-yl)benzoic acid could exhibit inhibitory activity against certain protein kinases.
Potential Signaling Pathway Involvement
Given the prevalence of aminopyridine-containing compounds as kinase inhibitors, a hypothetical involvement in a kinase signaling pathway is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
4-(6-Aminopyridin-3-yl)benzoic acid represents an under-investigated molecule with potential for applications in drug discovery, particularly in the areas of oncology and enzyme inhibition. This technical guide has consolidated the limited available information and provided a framework for future research. Experimental validation of the predicted physicochemical properties, development of a robust synthetic protocol, and comprehensive biological screening are essential next steps to unlock the full potential of this compound. Researchers are encouraged to use the provided hypothetical workflows as a starting point for their investigations.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pioneerpublisher.com [pioneerpublisher.com]
- 10. Medscape | J Enzyme Inhib Med Chem - Publication Information [medscape.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
